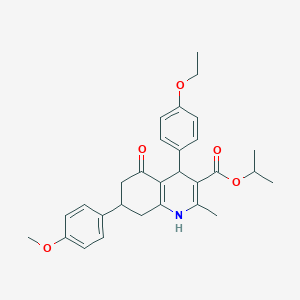

Propan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexanone ring. The molecule is substituted at positions 4 and 7 with 4-ethoxyphenyl and 4-methoxyphenyl groups, respectively, and at position 3 with a propan-2-yl ester group. This structural complexity confers unique physicochemical properties, including distinct hydrogen-bonding capabilities due to the ketone and ester functionalities .

Properties

IUPAC Name |

propan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO5/c1-6-34-23-13-9-20(10-14-23)27-26(29(32)35-17(2)3)18(4)30-24-15-21(16-25(31)28(24)27)19-7-11-22(33-5)12-8-19/h7-14,17,21,27,30H,6,15-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFUQRCUHGDMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functionalities.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential pharmacological activities, including anti-inflammatory and anti-cancer properties .

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with various biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Key Observations :

- Ester Groups : Bulkier ester groups (e.g., propan-2-yl, cyclohexyl) likely reduce crystallinity compared to methyl or ethyl esters, impacting solubility and melting points.

- Aryl Substituents : Electron-donating groups (e.g., methoxy, ethoxy) enhance resonance stabilization, while electron-withdrawing groups (e.g., bromo) may alter reactivity and intermolecular interactions .

- Hydrogen Bonding : Compounds with hydroxyl or ketone groups (e.g., Ethyl 4-(5-bromo-2-hydroxyphenyl)-...) exhibit stronger hydrogen-bonding networks, influencing crystal packing and stability .

Physicochemical Properties

Melting Points and Crystallinity

- Hydrogen bonds (N—H···O) form infinite chains along the c-axis .

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (Analog): Melts at 223–225°C, with a compact crystal structure stabilized by π-π stacking .

- Target Compound : Predicted to have a lower melting point than methyl/ethyl analogs due to the bulky propan-2-yl ester hindering efficient packing.

Hydrogen Bonding and Crystal Packing

- Methyl 4-(4-methoxyphenyl)-... : Exhibits intramolecular C—H···O interactions and intermolecular N—H···O bonds (2.87 Å) .

- Ethyl 4-(5-bromo-2-hydroxyphenyl)-... : Hydroxyl groups participate in O—H···O hydrogen bonds, enhancing thermal stability .

- Target Compound : The ethoxy and methoxy groups may engage in weak C—H···O interactions, but the lack of hydroxyl groups limits strong hydrogen-bonding networks.

Biological Activity

Propan-2-yl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , and it features a complex structure that includes multiple aromatic rings and functional groups. The structural representation can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | |

| IUPAC Name | This compound |

| SMILES | CCOc1ccc(C2C(C(CC(C3)c(cc4)ccc4OC)=O)=C3NC(C)=C2C(OC(C)C)=O)cc1 |

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value in the low nanomolar range, indicating potent activity against estrogen receptor-positive breast cancer cells.

- Triple-Negative Breast Cancer (TNBC) : It also showed efficacy in TNBC cell lines such as MDA-MB-231 with comparable IC50 values to established chemotherapeutic agents like CA-4 .

The biological activity of the compound is primarily attributed to its ability to interfere with microtubule dynamics. Specifically:

- Tubulin Interaction : The compound was shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase .

Data Tables

The following tables summarize key findings from studies evaluating the biological activity of the compound.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Table 2: Structure–Activity Relationship (SAR)

| Compound Variant | Substituent | Activity (IC50) |

|---|---|---|

| Base Compound | None | 33 nM |

| Methoxy at C-4 | Enhanced Activity | 10 nM |

| Ethoxy at C-4 | Moderate Activity | 81 nM |

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the same structural class. For instance:

- Study on Antitubulin Activity : A study highlighted that compounds with similar structures exhibited significant antitubulin activity and were effective in inducing apoptosis in cancer cells .

- Comparative Analysis : In a comparative analysis with other anticancer agents like doxorubicin, this compound showed superior growth inhibition in specific cancer cell lines while maintaining lower toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.